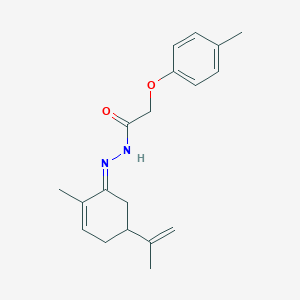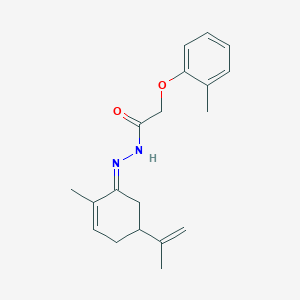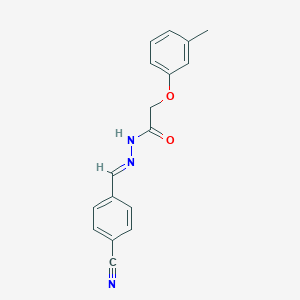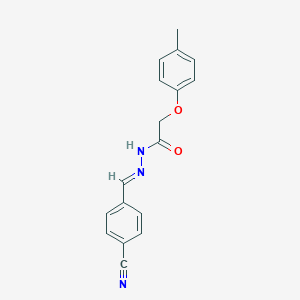
N'-(5-isopropenyl-2-methylcyclohex-2-en-1-ylidene)-2-(2-naphthyloxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide is a complex organic compound that features a cyclohexene ring, a naphthyloxy group, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropenyl and Methyl Groups: These groups can be introduced through alkylation reactions.
Attachment of the Naphthyloxy Group: This step involves the reaction of a naphthol derivative with an appropriate electrophile.
Formation of the Acetohydrazide Moiety: This can be achieved by reacting an acyl hydrazide with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide: Similar compounds might include other hydrazides with different substituents on the cyclohexene or naphthyloxy groups.
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different functional groups.
Naphthyloxy Derivatives: Compounds with naphthyloxy groups attached to different core structures.
Uniqueness
The uniqueness of N’-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)-2-(2-naphthyloxy)acetohydrazide lies in its specific combination of functional groups, which can impart unique chemical and biological properties
特性
分子式 |
C22H24N2O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)18-9-8-16(3)21(13-18)23-24-22(25)14-26-20-11-10-17-6-4-5-7-19(17)12-20/h4-8,10-12,18H,1,9,13-14H2,2-3H3,(H,24,25)/b23-21+ |
InChIキー |
ILIAXNQJHKFAJU-XTQSDGFTSA-N |
SMILES |
CC1=CCC(CC1=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
異性体SMILES |
CC\1=CCC(C/C1=N\NC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
正規SMILES |
CC1=CCC(CC1=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)-4-oxobutanoate](/img/structure/B323119.png)
![3-chloro-N'-[(2-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B323122.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B323123.png)
![Ethyl 3-({[(1-bromo-2-naphthyl)oxy]acetyl}hydrazono)-2-methylbutanoate](/img/structure/B323124.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B323125.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B323126.png)


![2-[(1-bromo-2-naphthyl)oxy]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B323135.png)


![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B323140.png)
![METHYL 2-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B323141.png)

